![molecular formula C18H20N2O4S B2470936 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 325979-78-0](/img/structure/B2470936.png)
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide” is a chemical compound that belongs to the class of benzamides . The molecular formula of this compound is C16H16N2O2S . It has a net charge of 0, an average mass of 300.377, and a mono-isotopic mass of 300.09325 .
Molecular Structure Analysis
The InChI string of this compound is InChI=1S/C16H16N2O2S/c1-16(2)8-11-13(12(19)9-16)21-15(17-11)18-14(20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,17,18,20) . This string represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Sedative-Hypnotic Activity
Benzothiazole derivatives have been evaluated for their anticonvulsant activity, demonstrating significant efficacy in models of electroshock and pentylenetetrazole-induced lethal convulsions. For instance, certain derivatives showed considerable anticonvulsant activity without impairing learning and memory, indicating their potential as safer therapeutic agents. These compounds interact with benzodiazepine receptors, suggesting their mechanism of action involves modulation of GABAergic neurotransmission (Faizi et al., 2017).
Antibacterial Agents
Novel analogs of benzothiazole derivatives have exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been assessed for cytotoxic activity, showing their antibacterial effects at non-cytotoxic concentrations, making them potential candidates for antibacterial drug development (Palkar et al., 2017).
Anticancer and Antioxidant Activities
Benzothiazole derivatives are investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines. The anticancer activity is attributed to their ability to induce apoptosis, highlighting their potential as chemotherapeutic agents. Additionally, these compounds have demonstrated antioxidant activities, suggesting a dual role in cancer therapy by mitigating oxidative stress (Osmaniye et al., 2018).
Anti-inflammatory and Analgesic Properties
Benzothiazole derivatives have also been explored for their anti-inflammatory and analgesic properties. Through the concept of bivalent ligands, these compounds have shown significant activity in in vitro and in vivo models, comparing favorably with known anti-inflammatory and analgesic drugs. This activity points to the therapeutic potential of benzothiazole derivatives in managing pain and inflammation (Abdelazeem et al., 2015).
Eigenschaften
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2)8-11-15(12(21)9-18)25-17(19-11)20-16(22)10-5-6-13(23-3)14(7-10)24-4/h5-7H,8-9H2,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNXIRLIWGFNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.